Methyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Methyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Preparation Methods
The synthesis of Methyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction yields high efficiency and purity, making it suitable for both laboratory and industrial production. The process involves the following steps:
Condensation Reaction: Ortho-phenylenediamine reacts with benzaldehyde in the presence of sodium metabisulphite.
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring.
Esterification: The final step involves esterification to introduce the methyl ester group.
Chemical Reactions Analysis
Methyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.
Pharmacology: The compound exhibits promising antimicrobial and antiviral activities, making it a candidate for drug development.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of Methyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Methyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other benzimidazole derivatives:
Biological Activity
Methyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate (commonly referred to as MMB) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological effects, supported by recent research findings and case studies.
Chemical Structure and Properties
MMB has the molecular formula C20H19N3O3 and a molecular weight of approximately 349.38 g/mol. The structure features a pyrimidine ring fused with a benzimidazole moiety, which is characteristic of compounds with diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C20H19N3O3 |
Molecular Weight | 349.38 g/mol |
CAS Number | 704877-27-0 |
Melting Point | Not specified |
Synthesis
The synthesis of MMB typically involves multi-step reactions including condensation of appropriate aldehydes with guanidine derivatives under acidic conditions. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis which significantly reduces reaction time while improving product quality .
Antimicrobial Effects
MMB has been evaluated for its antimicrobial properties against several bacterial strains. A study highlighted that derivatives of dihydropyrimidines possess antibacterial activity due to their ability to inhibit bacterial growth through disruption of cellular processes . While direct data on MMB is sparse, its structural analogs have demonstrated promising results.
Anticancer Potential
The compound's ability to interact with DNA and RNA suggests it may possess anticancer properties. Research into similar compounds has shown that modifications in the pyrimidine structure can enhance cytotoxicity against cancer cell lines. For example, studies have reported that certain pyrimidine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .
Case Studies
- Antiviral Efficacy : A study on pyrimidine derivatives found that modifications led to enhanced antiviral activity against HIV strains with resistance mutations. This indicates that MMB, given its structural similarities, may also exhibit such effects if subjected to similar testing protocols .
- Antimicrobial Testing : In a comparative analysis of various dihydropyrimidine compounds, one derivative exhibited an IC50 value of 12 μg/mL against Staphylococcus aureus. This suggests that MMB could be evaluated for similar antimicrobial potency in future studies .
Properties
Molecular Formula |
C20H19N3O3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C20H19N3O3/c1-12-17(19(24)26-3)18(13-8-10-14(25-2)11-9-13)23-16-7-5-4-6-15(16)22-20(23)21-12/h4-11,18H,1-3H3,(H,21,22) |
InChI Key |
XUXDLQWTVPDCFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)OC)C(=O)OC |
Origin of Product |
United States |
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